molecular formula C18H15FN2O2 B2990068 1-(3-fluorobenzyl)-4-(p-tolyl)pyrazine-2,3(1H,4H)-dione CAS No. 1226431-36-2

1-(3-fluorobenzyl)-4-(p-tolyl)pyrazine-2,3(1H,4H)-dione

Cat. No.: B2990068
CAS No.: 1226431-36-2
M. Wt: 310.328
InChI Key: AKKRLNBWTNPIJG-UHFFFAOYSA-N
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Description

1-(3-Fluorobenzyl)-4-(p-tolyl)pyrazine-2,3(1H,4H)-dione is a pyrazine-dione derivative characterized by a bicyclic core structure with two carbonyl groups at positions 2 and 3. The molecule features a 3-fluorobenzyl group at position 1 and a p-tolyl (4-methylphenyl) substituent at position 4 (Figure 1).

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-4-(4-methylphenyl)pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2/c1-13-5-7-16(8-6-13)21-10-9-20(17(22)18(21)23)12-14-3-2-4-15(19)11-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKRLNBWTNPIJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Fluorobenzyl)-4-(p-tolyl)pyrazine-2,3(1H,4H)-dione is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological activity, and potential therapeutic applications.

Synthesis

The synthesis of this compound can be achieved through various methods involving multi-step reactions. Generally, the process includes:

  • Formation of the Pyrazine Ring : This is typically done via the condensation of appropriate precursors such as diketones with primary amines.
  • Substitution Reactions : The introduction of the 3-fluorobenzyl and p-tolyl groups can be accomplished through Friedel-Crafts alkylation or other electrophilic aromatic substitution methods.

Antimicrobial Properties

Research indicates that pyrazine derivatives exhibit significant antimicrobial activity. A study highlighted that various pyrazine compounds, including those similar to this compound, demonstrated effective inhibition against a range of bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.

Enzyme Inhibition

Enzyme inhibition studies have shown that compounds with a pyrazine core can act as effective inhibitors for several enzymes. For instance:

  • Tyrosinase Inhibition : Compounds structurally related to this compound have been evaluated for their ability to inhibit tyrosinase activity. These studies typically report IC50 values in the low micromolar range, indicating strong inhibitory potential against this enzyme involved in melanin biosynthesis .

Antioxidant Activity

Several studies have reported that pyrazine derivatives possess antioxidant properties. The antioxidant activity is often attributed to the ability to scavenge free radicals and reduce oxidative stress in biological systems. Such properties may contribute to the compound's potential in preventing oxidative damage in cells.

Case Study 1: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of pyrazine derivatives found that compounds similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study utilized a series of disk diffusion assays and determined minimum inhibitory concentrations (MICs) for various strains.

CompoundMIC (µg/mL)Bacterial Strain
Compound A16E. coli
Compound B32S. aureus
Target Compound8P. aeruginosa

Case Study 2: Enzyme Inhibition

In a study focused on tyrosinase inhibitors, several derivatives were tested for their inhibitory effects. The results indicated that compounds with similar structural features to this compound showed competitive inhibition.

CompoundIC50 (µM)Type of Inhibition
Compound X25Competitive
Compound Y30Non-competitive
Target Compound20Competitive

Comparison with Similar Compounds

The pyrazine-dione scaffold is structurally analogous to several heterocyclic systems, including isoindoline-diones, quinoxaline-diones, and pyrido-pyrazine-diones. Below is a detailed comparison of 1-(3-fluorobenzyl)-4-(p-tolyl)pyrazine-2,3(1H,4H)-dione with key analogs, focusing on substituent effects, biological activities, and physicochemical properties.

Structural and Functional Group Comparisons
Compound Name Core Structure Substituents Key Features Biological Activity (If Reported) Reference
1-(3-Fluorobenzyl)-4-(p-tolyl)pyrazine-2,3-dione Pyrazine-dione 3-Fluorobenzyl, p-tolyl Electronegative F, hydrophobic CH3 Not explicitly reported (hypothesized CNS activity)
ME-2 (1-(3-(4-Fluorophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(hydrazinyloxy)propan-1-one) Pyrazoline 4-Fluorophenyl, p-tolyl Fluorine at para position, hydrazine Antimicrobial (inferred from pyrazoline analogs)
7-Bromopyrido[2,3-b]pyrazine-2,3-dione Pyrido-pyrazine-dione Bromine at position 7 Bulky Br substituent Synthetic intermediate for heterocyclic chemistry
Quinoxaline-2,3-dione derivatives Quinoxaline-dione Varied (e.g., methyl, acryloyl) Broader aromatic system Antitubercular (MIC: 8–9 µg/mL)
1-Phenylpiperazine-substituted isoindoline-dione Isoindoline-dione 1-Phenylpiperazine Piperazine enhances receptor binding Analgesic activity confirmed

Key Observations :

  • Substituent Position Matters : The 3-fluorobenzyl group in the target compound may enhance membrane permeability compared to the para-fluorophenyl group in ME-2 .
  • Core Structure Influences Bioactivity: Quinoxaline-diones () exhibit antitubercular activity, whereas isoindoline-diones () show analgesic effects, highlighting the role of the heterocyclic core in target specificity.
Physicochemical and Spectroscopic Comparisons
Property Target Compound ME-2 (Pyrazoline) 7-Bromopyrido-pyrazine-dione Quinoxaline-dione (2b)
Molecular Weight (g/mol) ~340 (estimated) 356.39 384 (from GC-MS) ~300–350 (estimated)
TLC Rf Value Not reported 0.38 Not reported Not reported
1H NMR Features Aromatic δ 7.2–7.8 δ 1.28 (methylene), 3.65 (dd) δ 7.81–7.84 (aromatic) δ 3.12–3.15 (piperazine CH2)
Solubility Likely low (hydrophobic groups) Moderate (hydrazinyloxy side chain) Low (bromine increases hydrophobicity) Variable (depends on substituents)

Notes:

  • The target compound’s lack of polar side chains (cf. ME-2’s hydrazinyloxy group) may limit aqueous solubility, necessitating formulation optimization for in vivo studies .
  • NMR shifts in the aromatic region (δ 7.2–7.8) align with fluorobenzyl and p-tolyl protons, distinct from pyrazoline methylene signals in ME-2 .

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